molecular formula C8H7ClO3 B7812430 5-(Chloromethyl)-2-hydroxybenzoic acid CAS No. 10192-87-7

5-(Chloromethyl)-2-hydroxybenzoic acid

Cat. No. B7812430
CAS RN: 10192-87-7
M. Wt: 186.59 g/mol
InChI Key: ZYPFWYRRFZSDEC-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Chloromethyl)-2-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Chloromethyl)-2-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chlorine Consumption and By-Products Formation

Research has explored the relationship between chlorine consumption and the formation of disinfection by-products (DBP) in the presence of compounds with OH and/or COOH groups, including hydroxybenzoic acid derivatives. These studies are vital in understanding chlorine degradation and DBP formation in water treatment processes (Chang, Chiang, Chao, & Lin, 2006).

Synthesis and Electrochemical Activities of Metal Complexes

The reaction of hydroxybenzoic acid derivatives, including 5-(chloromethyl)-2-hydroxybenzoic acid, with metals has been studied for synthesizing various metal complexes. These complexes are characterized for their potential in applications like electrocatalysis (Zhao, Zhao, Bing, Pan, & Li, 2013).

Organometallic Chemistry and Cytotoxicity Studies

5-(Chloromethyl)-2-hydroxybenzoic acid derivatives have been used to synthesize organometallic complexes, with their structures and cytotoxic activities being investigated. These studies offer insights into the potential therapeutic applications of these compounds (Baul, Rynjah, Rivarola, Pettinari, Holčapek, Jirásko, Englert, Linden, 2007).

Role in Antibiotic Biosynthesis

Hydroxybenzoic acids, closely related to 5-(chloromethyl)-2-hydroxybenzoic acid, have been studied for their role in the biosynthesis of various antibiotics. This research is crucial for developing new classes of antibiotics and understanding their synthetic pathways (Becker, 1984).

Synthesis and Analysis in Beverages

Studies on the synthesis and analysis of hydroxybenzoic acids, including derivatives like 5-(chloromethyl)-2-hydroxybenzoic acid, have been conducted to understand their presence and role in different beverages. This research aids in the understanding of food chemistry and the impact of these compounds on health (Grúz, Novák, & Strnad, 2008).

Vibrational and Quantum Chemical Investigations

The vibrational properties and quantum chemical aspects of chloro-hydroxybenzoic acids have been studied to understand their structural and chemical behavior. These studies contribute to the field of molecular spectroscopy and its applications (Arjunan, Kalaivani, Ravindran, & Mohan, 2011).

Synthesis of Carboxylated Derivatives

Research has demonstrated the synthesis of chlorohydroxybenzoic acids, such as 5-(chloromethyl)-2-hydroxybenzoic acid, via carboxylation processes. These findings are important for developing new synthetic methods and applications in various fields (Suerbaev, Chepaikin, & Kudaibergenov, 2017).

Antilipolytic Effects and Receptor Agonism

Studies have identified hydroxybenzoic acids, including chloro-substituted derivatives, as selective agonists for certain receptors with potential antilipolytic effects. This research has implications for obesity treatment and understanding metabolic pathways (Dvorak, Liu, Shelton, Kuei, Sutton, Lovenberg, & Carruthers, 2012).

properties

IUPAC Name

5-(chloromethyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPFWYRRFZSDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324890
Record name 5-(Chloromethyl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-hydroxybenzoic acid

CAS RN

10192-87-7
Record name NSC407931
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407931
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Chloromethyl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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